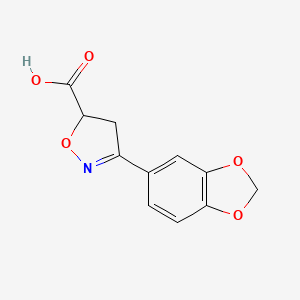

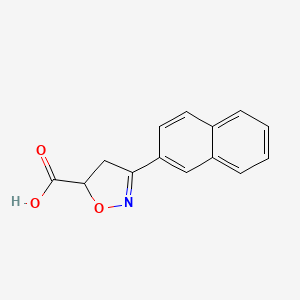

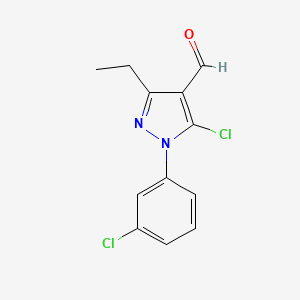

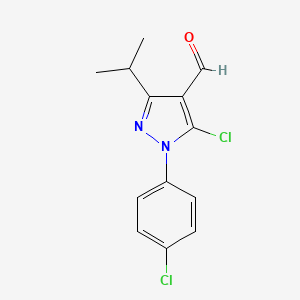

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A related compound, “5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles”, was synthesized through a regioselective process. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of “5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2123HH” was reconsidered. The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .科学的研究の応用

Synthesis and Structural Characterization

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is synthesized and studied for its structure and properties. The compound exhibits certain crystallographic and molecular features, as highlighted in studies focusing on similar pyrazole derivatives. For instance, the X-ray diffraction method was used to determine the crystal structure of a closely related compound, revealing a monoclinic space group and specific unit cell parameters. This study also noted the coplanarity of the aldehydic fragment with the adjacent pyrazole ring, showcasing directional specific interactions in the molecular structure (Xu & Shi, 2011).

Chemical Reactions and Compound Derivatives

The compound serves as a precursor or intermediate in the synthesis of various chemical entities, demonstrating its versatility in chemical reactions. For instance, it was used in the preparation of (E)-1-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}thiosemicarbazide and subsequent reactions to produce pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa, Nossier, & Al-Omar, 2017). Moreover, it was utilized as a precursor in Sonogashira-type cross-coupling reactions to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to yield different products (Vilkauskaitė, Šačkus, & Holzer, 2011).

Molecular Structures and Supramolecular Assembly

The compound and its derivatives have been a subject of interest in the study of molecular structures and supramolecular assembly. Detailed investigations were conducted to understand the molecular structures of various derivatives, highlighting the interactions and assembly patterns at a molecular level. For example, a study focused on reduced bipyrazoles from a simple pyrazole precursor, detailing the synthetic sequence and reporting the molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

作用機序

The mechanism of action of similar compounds has been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

将来の方向性

Future research could focus on the synthesis and pharmacological activities of similar compounds. For instance, the synthesis of “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was successfully carried out and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand . This suggests that “5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be explored for their potential therapeutic applications.

特性

IUPAC Name |

5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAHVMAVIYVKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

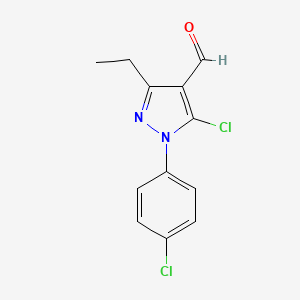

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)